molecular formula C20H24Cl2N2O4 B1668889 Lumeton forte CAS No. 37341-10-9

Lumeton forte

Cat. No.: B1668889
CAS No.: 37341-10-9
M. Wt: 427.3 g/mol
InChI Key: ROGAZCSFJFDQIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlortoluron-mecoprop mixture is a bioactive chemical compound used primarily in agricultural settings. It is a combination of two herbicides: chlortoluron and mecoprop. Chlortoluron is a phenylurea herbicide, while mecoprop is a chlorophenoxy herbicide. This mixture is effective in controlling a wide range of broadleaf weeds and grasses in cereal crops such as wheat and barley .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of chlortoluron and mecoprop involves large-scale chemical synthesis using the above-mentioned reactions. The processes are optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Chlortoluron

Chlortoluron inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow from Q_A to Q_B. This interruption in the photosynthetic electron transport chain ultimately leads to plant death .

Mecoprop

Mecoprop acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of chlortoluron and mecoprop in a single mixture provides a broader spectrum of weed control compared to using either compound alone. This synergistic effect makes the mixture particularly effective in agricultural settings .

Properties

CAS No.

37341-10-9

Molecular Formula

C20H24Cl2N2O4

Molecular Weight

427.3 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)propanoic acid;3-(3-chloro-4-methylphenyl)-1,1-dimethylurea

InChI

InChI=1S/C10H13ClN2O.C10H11ClO3/c1-7-4-5-8(6-9(7)11)12-10(14)13(2)3;1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h4-6H,1-3H3,(H,12,14);3-5,7H,1-2H3,(H,12,13)

InChI Key

ROGAZCSFJFDQIC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N(C)C)Cl.CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Chlortoluron-mecoprop mixt.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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